3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Lipophilicity Scaffold optimization Fragment-based drug design

3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class—a bioisosteric purine analog scaffold widely exploited in medicinal chemistry. The compound bears an N3-ethyl substituent on the triazole ring and a carbonyl at the 7-position of the pyrimidine ring, yielding a core structure that is a direct congener of 8-azaguanine (5-amino-3H-triazolo[4,5-d]pyrimidin-7-one).

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 1105195-78-5
Cat. No. B1460702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS1105195-78-5
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)NC=N2)N=N1
InChIInChI=1S/C6H7N5O/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
InChIKeyOHWJGXULWGTVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5): Procurement-Relevant Identity and Scaffold Context


3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class—a bioisosteric purine analog scaffold widely exploited in medicinal chemistry [1]. The compound bears an N3-ethyl substituent on the triazole ring and a carbonyl at the 7-position of the pyrimidine ring, yielding a core structure that is a direct congener of 8-azaguanine (5-amino-3H-triazolo[4,5-d]pyrimidin-7-one). With a molecular formula of C6H7N5O and a molecular weight of 165.15 g/mol, the compound is positioned as a compact, nitrogen-rich building block with a calculated partition coefficient (AlogP) of -0.634 [2].

Why a Generic Triazolo[4,5-d]pyrimidin-7-one Cannot Replace 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in Target-Oriented Synthesis


Within the triazolo[4,5-d]pyrimidin-7-one family, the N3 substituent is the primary determinant of lipophilicity, steric profile, and downstream derivatization vectors. The 3-ethyl substituent confers a distinct calculated logP (−0.634) that differs measurably from the 3-methyl analog (AlogP ≈ −1.0 to −0.8, estimated) and the 3-phenyl analog (AlogP ≈ +1.0 to +1.5, estimated) [1]. In structure–activity relationship (SAR) studies on related triazolo[4,5-d]pyrimidine scaffolds, variation at the N3 position has been shown to alter adenosine A1 receptor affinity by over 100-fold (Ki < 50 nM for 2-chlorobenzyl vs. >5 µM for smaller alkyl groups) [2]. Consequently, procuring an incorrect N3-substituted analog for a medicinal chemistry campaign risks introducing an unintended lipophilicity shift, altered metabolic stability, and a different reactivity profile at the N1, N2, and C5 positions—undermining scaffold-hopping strategies and fragment-growing efforts that rely on the precise ethyl substitution.

Quantitative Differentiation of 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5) from Its Closest Analogs


Lipophilicity Differentiation: Calculated AlogP of -0.634 vs. 3-Methyl and 3-Phenyl Analogs

The 3-ethyl substituent provides an intermediate lipophilicity that is distinct from both the more polar 3-methyl analog and the more lipophilic 3-phenyl analog. The target compound has a calculated AlogP of −0.634 [1], whereas the unsubstituted 3H parent (C4H3N5O, MW 137.10) is estimated to have an AlogP of approximately −1.2 to −1.0, and the 3-phenyl analog (CAS 114306-16-0, C10H7N5O, MW 213.19) is estimated to have an AlogP of approximately +1.0 to +1.5 [2]. This positions the 3-ethyl compound as a balanced intermediate suitable for fragment-growing where moderate passive permeability is required without the excessive lipophilicity of an aryl substituent.

Lipophilicity Scaffold optimization Fragment-based drug design

Molecular Weight and Heavy Atom Count Differentiation from 3-Phenyl and 3-Methyl Analogs

The target compound (MW 165.15, heavy atom count = 12) meets the Rule-of-Three criteria for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), whereas the 3-phenyl analog (MW 213.19, heavy atom count = 16) exceeds the preferred fragment MW ceiling and the 3-methyl analog (MW 151.13, heavy atom count = 11) is smaller but lacks the ethyl group's conformational flexibility [1]. The 8-azaguanine (5-amino) analog has an additional H-bond donor at the 5-position (MW 152.12) that alters the hydrogen-bonding capacity. The ethyl group's contribution of 14 Da relative to the 3-methyl analog provides a distinct mass increment that can be tracked by LC-MS in metabolic profiling studies.

Fragment library design Lead-like properties Rule-of-three compliance

Vendor Purity and Supply Chain Availability: 95% Minimum Purity with Procurement Lead Time

The target compound is commercially available from multiple vendors at a minimum purity of 95% . Pricing data indicate that 50 mg quantities are available at approximately $400–€455, with 500 mg at approximately $1,141–$1,262 . In comparison, the 3-methyl analog (CAS 20420-86-4) is offered at 95% purity by Enamine [1], while the 3-phenyl analog is available from Enamine and AChemBlock as a building block . The 3-ethyl compound's reported lead time of 3–4 weeks (Biosynth) should be factored into project timelines, as this may exceed the lead times for more widely stocked analogs such as the 3-methyl or unsubstituted parent compounds.

Procurement Supply chain Quality control

Class-Level Biological Evidence: Triazolo[4,5-d]pyrimidine Scaffold as Purine Nucleoside Phosphorylase (PNP) Inhibitor

The triazolo[4,5-d]pyrimidine scaffold (8-azaguanine chemotype) has been documented as an inhibitor of purine nucleoside phosphorylase (PNP) with Ki' values ranging from 0.05 to 1.6 µM across a series of phosphonate acyclic derivatives [1][2]. The unsubstituted 8-azaguanine (5-amino-3H) is a known antimetabolite and antineoplastic agent that functions as an EC 2.4.2.1 (purine-nucleoside phosphorylase) inhibitor [3]. While no direct PNP inhibition data have been published for the specific 3-ethyl analog (CAS 1105195-78-5), the ethyl substitution at N3 is not expected to abrogate PNP binding—rather, it may modulate pharmacokinetic properties through altered lipophilicity. In contrast, the 3-phenyl and larger 3-aralkyl analogs have been explored as adenosine A1 receptor antagonists (Ki < 50 nM) and GCN2 kinase inhibitors (IC50 < 150 nM), representing a different target profile [4][5]. Researchers seeking PNP or nucleoside analog activity should therefore prioritize the 3-ethyl analog over the 3-aryl series, which is biased toward kinase and GPCR targets.

PNP inhibition Immunomodulation Nucleoside analog

Derivatization Vector Differentiation: N3-Ethyl as a Non-Exchangeable Substituent for Selective Alkylation Chemistry

The 3-ethyl group is chemically inert under most nucleophilic and electrophilic conditions relevant to triazolo[4,5-d]pyrimidine derivatization, meaning it remains intact during subsequent functionalization at N1, N2, C5, C6, or C7 . This contrasts with the 3H (unsubstituted) analog, which is susceptible to N-alkylation and can yield mixtures of N1-, N2-, and N3-regioisomers upon treatment with alkylating agents . In the patented synthesis of ticagrelor analogs, the 3-substituted triazolo[4,5-d]pyrimidine core is constructed with the N3 substituent pre-installed to avoid late-stage regioselectivity issues [1]. The pre-installed ethyl group thus ensures regiochemical fidelity in parallel synthesis and library production, a critical advantage for medicinal chemistry groups scaling up hit-to-lead campaigns.

Synthetic chemistry Regioselective alkylation Building block utility

Optimal Application Scenarios for Procuring 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5)


Fragment-Based Screening Libraries Requiring a Balanced, Moderately Polar Purine Bioisostere

With a molecular weight (165.15 Da) and calculated AlogP (−0.634) within Rule-of-Three limits, the 3-ethyl compound is suitable for fragment-based drug discovery collections where a purine-like hydrogen-bonding framework is desired without the excessive polarity of 8-azaguanine (AlogP < −1.5) or the excessive lipophilicity of 3-phenyl analogs (AlogP > +1.0) [1]. The ethyl group provides one additional rotatable bond (C–C) for conformational sampling compared to the 3-methyl analog, increasing the potential for induced-fit binding without violating fragment library design criteria.

Medicinal Chemistry Hit-to-Lead Campaigns Targeting Purine Nucleoside Phosphorylase (PNP) or Related Purine-Metabolizing Enzymes

The triazolo[4,5-d]pyrimidine scaffold is a validated pharmacophore for PNP inhibition (Ki' = 0.05–1.6 µM for phosphonate acyclic derivatives) [2]. The 3-ethyl analog, as an 8-azaguanine congener lacking the 5-amino substituent, offers a distinct hydrogen-bonding profile at the pyrimidine ring that may improve selectivity over the parent 8-azaguanine. The compound is positioned as a starting scaffold for installing phosphonate or acyclic side chains at N1 or N2, analogous to the potent PNP inhibitors reported by Beauchamp et al. [2]. Researchers should prioritize this compound over the 3-aryl series (which target adenosine A1 receptors and GCN2 kinase) when PNP or nucleoside analog mechanisms are the intended target.

Parallel Synthesis of Triazolo[4,5-d]pyrimidine Libraries with Pre-Determined N3 Regiochemistry

The pre-installed 3-ethyl group eliminates the risk of regioisomeric mixtures during subsequent N1, N2, C5, or C6 derivatization, a documented problem with the unsubstituted 3H parent . This compound is ideally suited for solution-phase parallel synthesis protocols (aza-Wittig / carbodiimide cyclization methodology) where the ethyl substituent remains inert throughout the reaction sequence . Procurement of this compound over the 3H parent avoids the need for orthogonal protecting group strategies and reduces chromatographic purification burden by ensuring a single regioisomeric product.

Synthesis of Ticagrelor Analogs and Antiplatelet Agent Scaffolds

The 3-ethyl-triazolo[4,5-d]pyrimidine core is structurally related to the ticagrelor pharmacophore, and 3-ethyl-substituted derivatives have been synthesized and evaluated for antiplatelet and antibacterial activity [3]. The compound serves as a direct building block for introducing the triazolo[4,5-d]pyrimidine nucleus into cyclopentane-containing analogs via N1- or N2-alkylation with cyclopentyl intermediates, as described in patent literature for ticagrelor synthesis [4]. Procurement of the pre-ethylated scaffold reduces the synthetic step count by at least one step compared to starting from the unsubstituted parent.

Quote Request

Request a Quote for 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.